molecular formula C10H12N2O2 B049578 N,N'-dimethylphthalamide CAS No. 19532-98-0

N,N'-dimethylphthalamide

Cat. No. B049578
CAS RN: 19532-98-0
M. Wt: 192.21 g/mol
InChI Key: OAJRKNFPHGSOSX-UHFFFAOYSA-N
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Description

N,N’-Dimethylphthalamide is a chemical compound with the molecular formula C10H12N2O2 . It has an average mass of 192.214 Da and a mono-isotopic mass of 192.089874 Da .


Synthesis Analysis

The synthesis of phthalimides, such as N,N’-dimethylphthalamide, typically involves the dehydrative condensation of phthalic anhydride at high temperatures with primary amines . When the amine is not readily accessible, the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions and of potassium phthalimide with alkyl halides are popular alternative approaches .


Molecular Structure Analysis

N,N’-Dimethylphthalamide contains a total of 26 bonds, including 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 secondary amide(s) (aromatic) .


Physical And Chemical Properties Analysis

N,N’-Dimethylphthalamide has a density of 1.1±0.1 g/cm3, a boiling point of 453.0±28.0 °C at 760 mmHg, and a flash point of 204.2±24.2 °C . It has 4 H bond acceptors, 2 H bond donors, 2 freely rotating bonds, and no violations of the Rule of 5 . Its ACD/LogP is -1.05 .

Scientific Research Applications

Scientific Research Applications

Insecticide: DMPA has been investigated for its insecticidal properties. Studies have shown it to be effective against various insects, including mosquitoes, flies, and cockroaches.

Solvent Extraction and Catalysis: DMPA is a versatile chemical compound widely used in scientific research. Its applications range from solvent extraction to catalysis, making it an invaluable tool for studying various processes in chemistry and material science.

Hydrogel Formation: N,N-dimethylacrylamide produces hydrogel when polymerized with cross-linkers . Moreover, poly(N,N-dimethylacrylamide) has gotten a lot of attention as it is commonly used as the hydrophilic side of copolymers due to its unique properties and high water solubility .

properties

IUPAC Name

1-N,2-N-dimethylbenzene-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-11-9(13)7-5-3-4-6-8(7)10(14)12-2/h3-6H,1-2H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJRKNFPHGSOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70412292
Record name N,N'-dimethylphthalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-dimethylphthalamide

CAS RN

19532-98-0
Record name N,N'-dimethylphthalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(phthalimidopropyl)-N-((t-butoxycarbonylamino)propyl)-N,N-dimethylammonium bromide [1.6] (4.1 g, 0.87 mmol) was dissolved in ethanolic methylamine (33 wt %, 8.02M, 10 ml). The colourless solution was stirred at room temperature for 3 days, during which time a thick white precipitate formed (N,N′-dimethylphthalamide). The mixture was filtered; the solid was washed with a little cold ethanol. The filtrate was evaporated under reduced pressure to give an oil; this was triturated with ether and dried under high vacuum to give the title compound [1.7] as a foam. Used without further purffication.
Name
N-(phthalimidopropyl)-N-((t-butoxycarbonylamino)propyl)-N,N-dimethylammonium bromide
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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